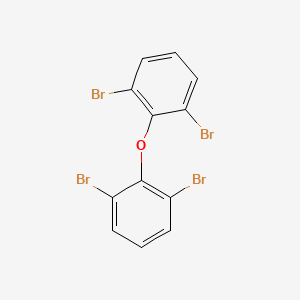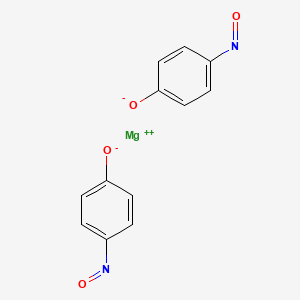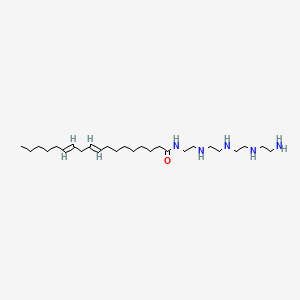
1,4-Dioxane-2,5-diol, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxane-2,5-diol, cis- is a chemical compound with the molecular formula C4H8O4. This compound is a crystalline mixture of stereoisomers and has a molecular weight of 120.10 . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Dioxane-2,5-diol, cis- involves several steps. One common method includes the dimerization of glycolic acid . The process typically involves the following steps:
Feeding: Raw materials, which are commercially available and inexpensive, are fed into the reaction vessel.
Reacting: The reaction occurs under mild conditions without the need for high or low temperatures.
Post-processing: The product is purified through filtration and evaporation.
Preparation of the product: The final product is obtained after post-processing.
This method is suitable for large-scale industrial production due to its simplicity, low cost, and minimal environmental impact .
Chemical Reactions Analysis
1,4-Dioxane-2,5-diol, cis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxyperoxyl radicals.
Reduction: The compound can participate in reduction reactions, although specific details are less documented.
Substitution: It reacts with alcohols like ethanol or methanol to form dialkoxyethane.
Condensation: It can undergo aldol condensation reactions to produce esters, ethers, and inositol phospholipids.
Common reagents used in these reactions include sulfuric acid, triflic acid, and ytterbium triflate as catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxane-2,5-diol, cis- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxane-2,5-diol, cis- involves its interaction with various molecular targets and pathways. For example, it can activate C–O and O–H bonds of diols via hydrogen-bonding, leading to dehydrative cyclization . This mechanism is crucial for its role in aldol condensation reactions and the synthesis of heterocyclic compounds .
Comparison with Similar Compounds
1,4-Dioxane-2,5-diol, cis- can be compared with other similar compounds such as:
1,4-Dioxane-2,5-diol, trans-: Another stereoisomer with similar properties but different spatial arrangement.
2,5-Dihydroxy-1,4-dioxane: Another name for the same compound.
Hydroxyacetaldehyde dimer: Another synonym for the compound.
The uniqueness of 1,4-Dioxane-2,5-diol, cis- lies in its specific stereoisomeric form, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
110822-85-0 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R,5R)-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
ATFVTAOSZBVGHC-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@@H](O1)O)O |
Canonical SMILES |
C1C(OCC(O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


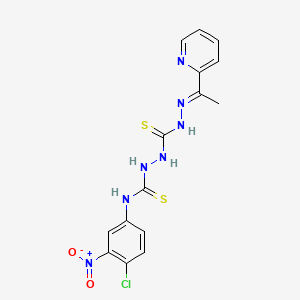
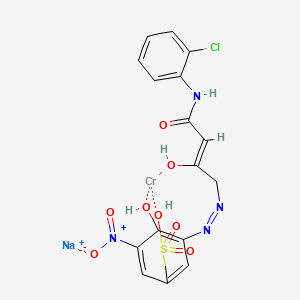
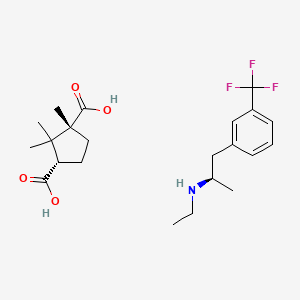
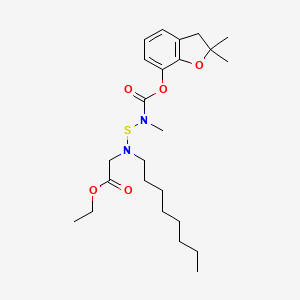
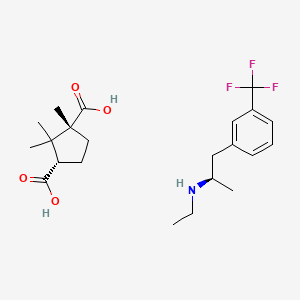

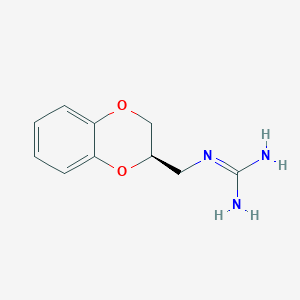
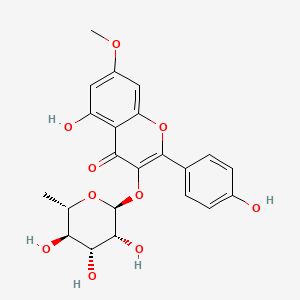
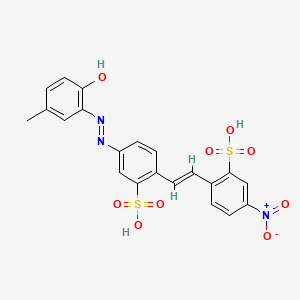
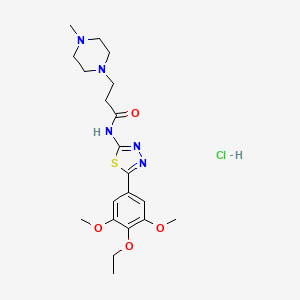
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
